molecular formula C23H25NO3 B2419615 2-methyl-3-phenyl-7-(2-(piperidin-1-yl)ethoxy)-4H-chromen-4-one CAS No. 903849-91-2

2-methyl-3-phenyl-7-(2-(piperidin-1-yl)ethoxy)-4H-chromen-4-one

Cat. No.: B2419615
CAS No.: 903849-91-2
M. Wt: 363.457
InChI Key: WLYWDNGEULSBAS-UHFFFAOYSA-N
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Description

2-methyl-3-phenyl-7-(2-(piperidin-1-yl)ethoxy)-4H-chromen-4-one is a synthetic organic compound belonging to the class of chromen-4-one derivatives. This compound is characterized by the presence of a chromenone core structure, substituted with a phenyl group, a methyl group, and a piperidinyl ethoxy side chain. Chromenone derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-3-phenyl-7-(2-(piperidin-1-yl)ethoxy)-4H-chromen-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chromenone Core: The chromenone core can be synthesized through the condensation of salicylaldehyde with an appropriate β-ketoester under basic conditions, followed by cyclization.

    Substitution Reactions: The phenyl and methyl groups can be introduced through Friedel-Crafts acylation or alkylation reactions.

    Introduction of the Piperidinyl Ethoxy Side Chain: The piperidinyl ethoxy side chain can be attached via nucleophilic substitution reactions, where the hydroxyl group of the chromenone is replaced by the piperidinyl ethoxy group using reagents like piperidine and ethyl bromide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-methyl-3-phenyl-7-(2-(piperidin-1-yl)ethoxy)-4H-chromen-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to form reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the chromenone core or side chains are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles or electrophiles in the presence of catalysts or under reflux conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or other reduced derivatives.

Scientific Research Applications

2-methyl-3-phenyl-7-(2-(piperidin-1-yl)ethoxy)-4H-chromen-4-one has been studied for various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex organic molecules and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-methyl-3-phenyl-7-(2-(piperidin-1-yl)ethoxy)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces or within cells.

    Affecting Signal Transduction Pathways: Influencing cellular signaling pathways that regulate various physiological functions.

Comparison with Similar Compounds

2-methyl-3-phenyl-7-(2-(piperidin-1-yl)ethoxy)-4H-chromen-4-one can be compared with other chromenone derivatives, such as:

    4H-chromen-4-one: The parent compound, which lacks the phenyl, methyl, and piperidinyl ethoxy substitutions.

    3-phenyl-4H-chromen-4-one: A derivative with only the phenyl substitution.

    7-(2-(piperidin-1-yl)ethoxy)-4H-chromen-4-one: A derivative with only the piperidinyl ethoxy substitution.

The uniqueness of this compound lies in its specific combination of substitutions, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

2-methyl-3-phenyl-7-(2-piperidin-1-ylethoxy)chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO3/c1-17-22(18-8-4-2-5-9-18)23(25)20-11-10-19(16-21(20)27-17)26-15-14-24-12-6-3-7-13-24/h2,4-5,8-11,16H,3,6-7,12-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLYWDNGEULSBAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCCN3CCCCC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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